molecular formula C11H9NO2 B173348 1-Methyl-7-nitronaphthalene CAS No. 116530-07-5

1-Methyl-7-nitronaphthalene

Cat. No.: B173348
CAS No.: 116530-07-5
M. Wt: 187.19 g/mol
InChI Key: YAXWLSIDOXNUDW-UHFFFAOYSA-N
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Description

1-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₂ It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles like hydroxide ions, under elevated temperatures.

Major Products:

    Reduction: 1-Methyl-7-aminonaphthalene.

    Oxidation: 1-Carboxy-7-nitronaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Chemical Synthesis : MNN serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its nitro group can undergo reduction to form amines, which are valuable in the production of dyes and pigments.
  • Dye Manufacturing : The compound is utilized in the production of specific dyes due to its ability to impart color properties when reacted with other chemical agents. The nitro group enhances the reactivity of MNN, making it suitable for coupling reactions that yield vibrant dyes.

Applications in Material Science

  • Polymer Production : MNN can be employed in the synthesis of polymers where aromatic structures are beneficial for thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance properties such as UV resistance and thermal stability.
  • Nanomaterials : Research has indicated potential uses of MNN in creating nanostructured materials. Its unique chemical structure allows for functionalization that can lead to novel nanomaterials with applications in electronics and photonics.

Toxicological Studies

  • Health Effects Research : Due to its nitro group, 1-Methyl-7-nitronaphthalene has been studied for its toxicological effects. Research indicates that compounds like MNN can cause cellular damage and have implications for respiratory health when inhaled or ingested. Studies have shown that exposure to nitroaromatic compounds can lead to oxidative stress and inflammation in lung tissues .
  • Carcinogenic Potential : Investigations into the carcinogenic potential of nitro derivatives suggest that long-term exposure may increase the risk of developing respiratory cancers. Animal studies have demonstrated that similar compounds can induce tumorigenesis in lung tissues .

Case Studies

StudyFocusFindings
Griffin et al., 1982Toxicity of MethylnaphthalenesIdentified dose-dependent cytotoxicity in mice exposed to methylnaphthalenes, indicating similar effects may occur with MNN .
Abdo et al., 1992Cancer BioassaysDocumented slight increases in adenomas in mice exposed to naphthalene derivatives, suggesting potential risks associated with nitro compounds like MNN .
Fanucchi et al., 2004Lung Injury StudiesShowed significant lung injury at lower doses of 1-nitronaphthalene derivatives, indicating a need for further studies on MNN's effects .

Mechanism of Action

The mechanism of action of 1-methyl-7-nitronaphthalene involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .

Comparison with Similar Compounds

    1-Nitronaphthalene: Similar structure but lacks the methyl group.

    2-Methyl-1-nitronaphthalene: Methyl group attached at the second position instead of the first.

    1-Methyl-5-nitronaphthalene: Nitro group attached at the fifth position instead of the seventh.

Uniqueness: 1-Methyl-7-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical and physical properties compared to its isomers .

Biological Activity

1-Methyl-7-nitronaphthalene (CAS Number: 116530-07-5) is an organic compound notable for its structural features and potential biological activities. It is a derivative of naphthalene, characterized by the presence of a methyl group at the first carbon and a nitro group at the seventh carbon. This article explores its biological activity, synthesis, mechanisms, and relevant case studies.

  • Molecular Formula : C₁₁H₉NO₂
  • Molecular Weight : 187.1947 g/mol
  • IUPAC Name : this compound
  • Stereochemistry : Achiral

Synthesis Methods

This compound can be synthesized through the nitration of 1-methylnaphthalene using nitric acid and sulfuric acid as catalysts. The reaction conditions are critical to ensure selective nitration at the seventh position, often involving controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amino group, potentially leading to compounds with different biological properties.
  • Oxidation : The methyl group can be oxidized to form carboxylic acids, altering its reactivity.
  • Nucleophilic Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, which may lead to diverse biological interactions.

These transformations suggest potential applications in medicinal chemistry, particularly in drug development .

Cytotoxicity and Pharmacological Potential

Studies have indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. In vitro assays are essential for evaluating the cytotoxic effects of such compounds on mammalian cells. For instance, the MTT assay is commonly employed to assess cell viability post-treatment with nitroaromatic compounds .

Assay Type Description Advantages Limitations
MTT AssayMeasures cell viability based on metabolic activityCost-effective and reproducibleMay interfere with certain compounds
Colony Formation AssayEvaluates clonogenic growthReflects long-term cell survivalRequires specific culture conditions
Apoptosis DetectionIdentifies apoptotic cellsProvides insights into cell deathMay require multiple assays for clarity

Study on Biological Activity

A recent study evaluated the biological activity of various nitroaromatic compounds, including this compound. The findings suggested that this compound exhibits significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Toxicological Profile

The toxicological profile of related compounds has been extensively studied. For instance, naphthalene and its derivatives have been associated with various health effects, including respiratory issues and potential carcinogenicity. Understanding these effects is crucial for assessing the safety and therapeutic potential of this compound .

Properties

IUPAC Name

1-methyl-7-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXWLSIDOXNUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151419
Record name 1-Methyl-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-07-5
Record name 1-Methyl-7-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-7-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-7-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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